Methyl 2-hydroxy-3-phenylpropanoate
Description
Research Context and Significance in Organic Chemistry
The academic pursuit of synthetic routes to methyl 2-hydroxy-3-phenylpropanoate is driven by its utility as a precursor to a variety of valuable molecules. The core structure, a phenylpropanoid skeleton with a hydroxyl group at the C2 position, is a common motif in many natural products and pharmaceuticals. The enantiomers of the corresponding acid, (R)- and (S)-2-hydroxy-3-phenylpropanoic acid, are of particular importance. For instance, the (S)-enantiomer is a known metabolite and its levels have been studied in relation to certain metabolic disorders.
The true value of this compound in research lies in its role as a chiral synthon. A synthon is a conceptual unit within a molecule that aids in the planning of a synthesis. By having access to enantiomerically pure forms of this compound, chemists can introduce a specific three-dimensional arrangement of atoms into a larger target molecule. This control over stereochemistry is paramount in drug discovery and development, as the biological activity of a molecule is often intrinsically linked to its specific stereoisomeric form.
Stereochemical Complexity and Isomeric Forms
The central carbon atom bonded to the hydroxyl group in this compound is a chiral center. This means it can exist in two non-superimposable mirror-image forms, known as enantiomers. These are designated as (R)-methyl 2-hydroxy-3-phenylpropanoate and (S)-methyl 2-hydroxy-3-phenylpropanoate.
The synthesis of a single, desired enantiomer presents a significant challenge in organic chemistry. Traditional chemical synthesis often leads to a racemic mixture, which is a 50:50 mixture of both enantiomers. Since the biological effects of each enantiomer can differ, with one potentially being therapeutic while the other is inactive or even harmful, the separation of these isomers or the direct synthesis of a single enantiomer is a critical area of research. This has led to the development of various stereoselective synthesis and resolution techniques.
Overview of Research Trajectories
Research into the synthesis of this compound has followed several key trajectories, evolving from classical methods to more sophisticated and efficient modern techniques.
Initial approaches often involved the synthesis of the racemic compound followed by resolution. Classical resolution techniques might involve the formation of diastereomeric salts with a chiral resolving agent, which can then be separated by physical means such as crystallization.
A significant advancement has been the advent of chemoenzymatic methods. These strategies leverage the high stereoselectivity of enzymes to either selectively produce one enantiomer or to resolve a racemic mixture. Lipases, for example, are a class of enzymes that have been extensively studied for the kinetic resolution of racemic esters like this compound. In a kinetic resolution, the enzyme preferentially reacts with one enantiomer of the racemic starting material, allowing for the separation of the unreacted enantiomer and the product of the enzymatic reaction, both in high enantiomeric purity. Dynamic kinetic resolution (DKR) is a further refinement where the unreacted enantiomer is continuously racemized back to the racemic mixture, theoretically allowing for a 100% yield of the desired enantiomer.
Another major research thrust is asymmetric synthesis, which aims to directly produce a single enantiomer from an achiral starting material. This can be achieved through the use of chiral catalysts or auxiliaries. For instance, the asymmetric reduction of the corresponding α-keto ester, methyl 2-oxo-3-phenylpropanoate (B1228592) (also known as methyl benzoylformate), is a common strategy. This reaction can be carried out using chiral chemical reducing agents or, increasingly, with whole-cell biocatalysts like Saccharomyces cerevisiae (baker's yeast), which contain enzymes that can perform this reduction with high enantioselectivity. researchgate.net
The table below summarizes some of the research findings in the synthesis of this compound and related compounds.
| Product | Method | Catalyst/Reagent | Yield (%) | Enantiomeric Excess (ee%) | Reference |
| (R)-(-)-Mandelic acid methyl ester | Asymmetric reduction of methyl benzoylformate | Saccharomyces cerevisiae 21 | 99.4 | 99.9 | researchgate.net |
| (S)-3-Hydroxy-3-phenylpropanoic acid | Chemo-enzymatic resolution of (R,S)-ethyl 3-hydroxy-3-phenylpropanoate | Porcine pancreas lipase (B570770) (PPL) | - | - | researchgate.net |
| (S)-methyl 2-hydroxy-3-phenylpropanoate | Oxidation of (S)-1,3-dihydroxy-3-phenylpropane derivative | Ceric ammonium (B1175870) nitrate (B79036) (CAN) | - | 98 | orgsyn.org |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
methyl 2-hydroxy-3-phenylpropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O3/c1-13-10(12)9(11)7-8-5-3-2-4-6-8/h2-6,9,11H,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMPPJJIBQQCOOI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CC1=CC=CC=C1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90929534 | |
| Record name | Methyl 2-hydroxy-3-phenylpropanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90929534 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13674-16-3 | |
| Record name | Methyl 2-hydroxy-3-phenylpropanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90929534 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Methodologies and Enantioselective Preparation
Enantioselective Catalytic Approaches
Enantioselective catalysis utilizes chiral catalysts to steer a chemical reaction towards the preferential formation of one enantiomer over the other. These catalysts create a chiral environment that differentiates between the two possible transition states leading to the (R)- or (S)-product.
Asymmetric Hydrogenation and Transfer Hydrogenation Strategies
Asymmetric hydrogenation is a powerful tool for the enantioselective reduction of prochiral ketones, such as methyl 2-oxo-3-phenylpropanoate (B1228592), to the corresponding chiral alcohol, methyl 2-hydroxy-3-phenylpropanoate. This process typically involves the use of a metal catalyst complexed with a chiral ligand.
Ruthenium-based catalysts are often employed for this transformation. For instance, the asymmetric transfer hydrogenation (ATH) of diketones using catalysts like (R,R)-2 or (S,S)-2 in a formic acid:triethylamine azeotrope has been shown to selectively reduce one carbonyl group with high enantioselectivity. researchgate.netacs.org A synthetic route involving the ATH of a precursor diketone has been developed to produce methyl (S)-3-hydroxy-3-phenylpropanoate with an enantiomeric excess (ee) of 98%. researchgate.net
Similarly, iridium-based catalysts have demonstrated high efficiency. A cationic Iridium(III)H catalyst with a P-stereogenic MaxPHOX ligand has been successfully used for the direct asymmetric hydrogenation of N-methyl and N-alkyl imines, achieving up to 94% ee. organic-chemistry.orguab.catnih.gov While this is applied to imines, the principles can be extended to the reduction of ketones. The choice of catalyst, solvent, and reaction conditions, such as pressure and temperature, are crucial in optimizing both the conversion and the enantioselectivity of the hydrogenation. rsc.org
Table 1: Asymmetric Hydrogenation and Transfer Hydrogenation Examples
| Precursor | Catalyst | Product Configuration | Enantiomeric Excess (ee) |
| Diketone | (S,S)-2 | (S) | 98% |
| N-methyl imine of acetophenone | Ir-PHOX catalyst | - | - |
| N-methyl imine of α-tetralone | Cationic Ir(III)H with MaxPHOX ligand | - | 89% |
| N-propyl imine | Cationic Ir(III)H with MaxPHOX ligand | - | 92-94% |
This table provides examples of asymmetric hydrogenation and transfer hydrogenation reactions, highlighting the catalysts used and the achieved enantioselectivity.
Asymmetric Mannich-Type Reactions
The asymmetric Mannich-type reaction is a cornerstone of carbon-carbon bond formation, enabling the synthesis of β-amino carbonyl compounds, which can be precursors to this compound. These reactions can be catalyzed by organocatalysts, such as proline and its derivatives, to produce the desired products with high diastereo- and enantioselectivity. nih.govacs.org
For example, (3R,5R)-5-methyl-3-pyrrolidinecarboxylic acid has been designed as an organocatalyst for direct enantioselective anti-selective Mannich-type reactions, affording products with anti:syn ratios of 94:6 to 98:2 and enantiomeric excesses of >97% to >99%. nih.gov Another approach involves a cooperative catalytic system of a soft Lewis acid and a Brønsted base to facilitate the direct Mannich-type reaction of α-oxygen-functionalized amides, yielding syn-adducts with high stereoselectivity. nih.govacs.org
These methods provide access to α-hydroxy-β-amino acid derivatives, which can be further transformed into the target molecule. nih.gov The choice of catalyst and reaction conditions allows for the selective synthesis of either syn or anti diastereomers. nih.govacs.org
Table 2: Asymmetric Mannich-Type Reaction Examples
| Catalyst | Product Diastereoselectivity (anti:syn) | Enantiomeric Excess (ee) |
| (3R,5R)-5-methyl-3-pyrrolidinecarboxylic acid | 94:6 – 98:2 | >97 – >99% |
| (S)-proline | syn-selective | up to 99% |
| Soft Lewis acid and Brønsted base | syn-selective | High |
This table summarizes the stereochemical outcomes of different asymmetric Mannich-type reactions.
Other Chiral Catalytic Systems for Stereocontrol
Beyond hydrogenation and Mannich reactions, other chiral catalytic systems are being explored for the stereocontrolled synthesis of complex molecules. Chiral rhodium complexes, for example, have been used in the catalytic asymmetric synthesis of cyclopropyl (B3062369) α-amino carboxylates, achieving high yields and excellent enantiomeric ratios. rsc.org
Furthermore, chiral phosphine (B1218219) catalysts have been employed in the asymmetric [4+1]-annulation of ortho-hydroxy-para-quinone methides with allenoates to produce dihydrobenzofurans as single diastereomers with up to 90% yield and 95:5 enantiomeric ratio. researchgate.net These examples underscore the broad utility of chiral catalysts in controlling stereochemistry in a variety of chemical transformations that could be adapted for the synthesis of precursors to this compound.
Chemoenzymatic and Biocatalytic Synthesis
Biocatalysis offers a green and highly selective alternative to traditional chemical synthesis. Enzymes, operating under mild conditions, can catalyze reactions with exceptional stereoselectivity, making them ideal for the production of enantiomerically pure pharmaceuticals and fine chemicals.
Enzymatic Resolution of Esters (e.g., Hydrolases, Lipases)
Enzymatic kinetic resolution is a widely used method for separating enantiomers from a racemic mixture. In the case of this compound, a racemic mixture of the ester can be subjected to the action of a hydrolase, such as a lipase (B570770). The enzyme will selectively hydrolyze one enantiomer of the ester to its corresponding carboxylic acid, leaving the other enantiomer of theester unreacted.
For instance, lipase from Pseudomonas fluorescens has been utilized for the kinetic resolution of a racemic mixture of 3-hydroxy-3-phenylpropanonitrile, a related compound, via transesterification. nih.gov This highlights the potential of lipases to differentiate between enantiomers of similar structures. The efficiency and enantioselectivity of the resolution can be influenced by factors such as the choice of enzyme, the solvent, and the presence of additives like ionic liquids, which can stabilize the enzyme. nih.gov
Whole-Cell Biotransformations for Stereoselective Reductions
Whole-cell biotransformations leverage the metabolic machinery of microorganisms to perform desired chemical conversions. For the synthesis of this compound, whole cells containing oxidoreductase enzymes can be used for the stereoselective reduction of the prochiral ketone, methyl 2-oxo-3-phenylpropanoate.
This approach has several advantages, including the obviation of enzyme purification and the in-situ regeneration of necessary cofactors like NAD(P)H. By selecting the appropriate microorganism and optimizing the reaction conditions (e.g., pH, temperature, substrate concentration), it is possible to achieve high yields and excellent enantiomeric excess of the desired (R)- or (S)-alcohol.
Microbial Synthesis Pathways
The biosynthesis of this compound has been identified in the bacterium Pseudomonas syringae. nih.govnih.gov This discovery points to the existence of specific enzymatic pathways capable of producing this compound. While the precise metabolic route and the enzymes involved in Pseudomonas syringae have not been fully elucidated, microbial synthesis presents a potentially green and highly selective alternative to traditional chemical methods. The study of phytotoxins produced by P. syringae has revealed complex nonribosomal peptide synthetase (NRPS) and polyketide synthase (PKS) systems responsible for the creation of various secondary metabolites. nih.gov It is plausible that the biosynthesis of this compound is linked to these or similar enzymatic machineries, possibly as a side product or a precursor to more complex molecules. Further investigation into the genetic and biochemical pathways of this bacterium is warranted to harness its synthetic potential for the production of enantiopure this compound.
Stereoselective Chemical Transformations
The creation of specific stereoisomers of this compound is a key challenge in its chemical synthesis. Various strategies have been explored to achieve high levels of diastereoselectivity and enantioselectivity.
Diastereoselective Syntheses of Erythro and Threo Isomers
The relative configuration of the two stereocenters in this compound defines its erythro and threo isomers. Achieving control over this diastereoselectivity is a critical aspect of its synthesis. While specific methods for the direct diastereoselective synthesis of this compound are not extensively documented, strategies employed for analogous β-hydroxy esters can be considered.
One potential approach involves the diastereoselective reduction of a corresponding β-keto ester. The choice of reducing agent and reaction conditions can influence the stereochemical outcome. Another strategy is the diastereoselective aldol (B89426) reaction between a methyl ester enolate and benzaldehyde. The use of chiral auxiliaries or catalysts can direct the reaction towards the desired erythro or threo isomer. Furthermore, kinetic resolution of a racemic mixture of β-hydroxy esters using a planar-chiral DMAP catalyst has been shown to be effective for a range of aromatic β-hydroxy esters, providing access to optically pure alcohols with excellent selectivity. mdpi.com
Ether-Directed Rearrangements
Ether-directed rearrangements represent a class of reactions where an ether functional group directs a rearrangement, often with stereochemical control. While the direct application of ether-directed rearrangements for the synthesis of this compound is not prominently described in the literature, the underlying principles could be adapted. For instance, a Claisen rearrangement of an allyl vinyl ether derived from a precursor containing the required carbon skeleton could potentially establish the desired stereocenters. The reduction of esters to ethers, a transformation that has been considered challenging, has seen recent advancements with new catalytic methods operating under mild conditions. researchgate.netarkat-usa.orgyoutube.com These developments could open new avenues for designing synthetic routes that incorporate ether-directed strategies.
Samarium/TMSCl System-Promoted Coupling Reactions
The combination of samarium(II) iodide (SmI₂) and chlorotrimethylsilane (B32843) (TMSCl) is a powerful tool in organic synthesis, particularly for promoting coupling reactions. This system is known to accelerate the reduction of ketones and can be used in pinacol (B44631) coupling reactions. rsc.org In the context of synthesizing β-hydroxy esters, SmI₂-mediated reactions, such as the Reformatsky reaction, are well-established. These reactions involve the coupling of an α-halo ester with a carbonyl compound. The SmI₂/TMSCl system could potentially be employed in a reductive coupling of a suitable precursor to form the carbon skeleton of this compound. While direct examples for this specific molecule are scarce, the broad utility of samarium(II) iodide in mediating carbon-carbon bond formation suggests its potential applicability. nih.govnih.gov For instance, SmI₂-catalyzed intramolecular Tishchenko reductions of β-hydroxy ketones have been shown to be highly stereoselective. oaepublish.com
Derivatization from Baylis-Hillman Adducts for Stereoselective Outcomes
The Baylis-Hillman reaction provides a versatile platform for the synthesis of functionalized molecules. The adducts obtained from this reaction, typically α-methylene-β-hydroxy esters, are valuable precursors for a variety of transformations. Stereoselective derivatization of Baylis-Hillman adducts offers a promising route to enantiomerically enriched this compound.
For example, a one-pot conversion of methyl 3-aryl-3-hydroxy-2-methylenepropanoates into methyl (2E)-3-aryl-2-hydroxymethylprop-2-enoates has been described, involving sequential treatment with acetic anhydride (B1165640)/trimethylsilyl trifluoromethanesulfonate (B1224126) (TMSOTf) and potassium carbonate/methanol. researchgate.netresearchgate.net Subsequent stereoselective reduction of the double bond and the hydroxymethyl group could lead to the desired product. Furthermore, the use of chiral auxiliaries in the Baylis-Hillman reaction itself can induce asymmetry, leading to enantiomerically enriched adducts. These adducts can then be converted to the target molecule with retention or inversion of configuration at the stereocenters. The conversion of racemic Baylis-Hillman adducts to enantiopure products has been demonstrated through diastereoselective peroxidation reactions using a chiral auxiliary. nih.gov
Chemical Reactivity and Derivatization Studies
Transformations of the Hydroxyl Group
The secondary hydroxyl group is a prime site for modifications, including ether and ester formation, as well as oxidation and reduction reactions.
Ether and Ester Formation
The hydroxyl group of Methyl 2-hydroxy-3-phenylpropanoate can be readily converted into ethers and esters through various established synthetic protocols.
Ether Formation: The Williamson ether synthesis provides a classic and effective method for the O-alkylation of the hydroxyl group. masterorganicchemistry.comwikipedia.orgfrancis-press.com This SN2 reaction involves the deprotonation of the alcohol to form an alkoxide ion, which then acts as a nucleophile, attacking an alkyl halide. For this compound, this would typically involve initial treatment with a strong base, such as sodium hydride (NaH), to form the corresponding sodium alkoxide. Subsequent reaction with an alkyl halide, like methyl iodide, would yield the corresponding ether, Methyl 2-methoxy-3-phenylpropanoate. masterorganicchemistry.comyoutube.com The choice of a non-protic solvent like tetrahydrofuran (B95107) (THF) or dimethylformamide (DMF) is common for such reactions. francis-press.com
Ester Formation: The hydroxyl group can be acylated to form esters. A common method is the reaction with an acid chloride or anhydride (B1165640) in the presence of a base, such as pyridine (B92270) or triethylamine, to neutralize the acidic byproduct. For instance, acetylation of this compound with acetic anhydride would yield Methyl 2-acetoxy-3-phenylpropanoate.
Table 1: Examples of Ether and Ester Formation Reactions
| Reaction Type | Reagents and Conditions | Product |
|---|
| Etherification (Williamson Synthesis) | 1. NaH, THF 2. CH₃I | Methyl 2-methoxy-3-phenylpropanoate | | Esterification (Acetylation) | Acetic anhydride, Pyridine | Methyl 2-acetoxy-3-phenylpropanoate |
Oxidation and Reduction Reactions
Oxidation: The secondary alcohol functionality can be oxidized to the corresponding ketone, Methyl 2-oxo-3-phenylpropanoate (B1228592) (more commonly known as methyl phenylpyruvate). This transformation can be achieved using a variety of oxidizing agents. Common reagents for the oxidation of secondary alcohols to ketones include chromium-based reagents (e.g., pyridinium (B92312) chlorochromate (PCC), Jones reagent), as well as milder, more modern methods like Swern oxidation (using oxalyl chloride, dimethyl sulfoxide (B87167) (DMSO), and a hindered base like triethylamine) or Dess-Martin periodinane (DMP) oxidation.
Reduction (Deoxygenation): The reduction of the hydroxyl group to a methylene (B1212753) group, effectively converting this compound to Methyl 3-phenylpropanoate, is a more complex transformation. This deoxygenation can be achieved through a two-step process, such as conversion of the alcohol to a tosylate followed by reduction with a hydride reagent like lithium aluminum hydride (LiAlH₄). More direct methods for the deoxygenation of α-hydroxy esters have also been developed, sometimes employing silane-based reducing agents in the presence of a Lewis or Brønsted acid. wikipedia.org
Table 2: Representative Oxidation and Reduction Reactions of the Hydroxyl Group
| Reaction Type | Reagents and Conditions | Product |
|---|---|---|
| Oxidation | Pyridinium chlorochromate (PCC), CH₂Cl₂ | Methyl 2-oxo-3-phenylpropanoate |
| Reduction (Deoxygenation) | 1. TsCl, Pyridine 2. LiAlH₄, THF | Methyl 3-phenylpropanoate |
Modifications of the Ester Moiety
The methyl ester group is susceptible to nucleophilic acyl substitution, allowing for its conversion into other esters or amides.
Transesterification Processes
Transesterification is the process of exchanging the alkyl group of an ester with that of an alcohol. This reaction can be catalyzed by either an acid or a base. researchgate.net
Acid-Catalyzed Transesterification: In the presence of a strong acid catalyst (e.g., sulfuric acid) and a large excess of another alcohol (e.g., ethanol), this compound can be converted to the corresponding ethyl ester, Ethyl 2-hydroxy-3-phenylpropanoate. The use of the new alcohol as the solvent drives the equilibrium towards the desired product. researchgate.net
Base-Catalyzed Transesterification: Alternatively, a catalytic amount of a strong base, such as sodium ethoxide in ethanol, can be used. researchgate.net The ethoxide ion acts as a nucleophile, attacking the carbonyl carbon of the methyl ester and leading to the formation of the ethyl ester and a methoxide (B1231860) ion. researchgate.netsigmaaldrich.com
Table 3: General Conditions for Transesterification
| Catalysis | Reagents and Conditions | Product Example (with Ethanol) |
|---|---|---|
| Acid | Ethanol (excess), H₂SO₄ (cat.), Heat | Ethyl 2-hydroxy-3-phenylpropanoate |
| Base | Ethanol, NaOEt (cat.) | Ethyl 2-hydroxy-3-phenylpropanoate |
Aminolysis Reactions
Aminolysis is the reaction of an ester with an amine to form an amide. This reaction typically requires heating or catalytic activation, as amines are less reactive nucleophiles than alkoxides. The reaction of this compound with ammonia (B1221849) would yield 2-hydroxy-3-phenylpropanamide. Similarly, reaction with a primary amine, such as methylamine, would produce N-methyl-2-hydroxy-3-phenylpropanamide. These reactions often proceed via a tetrahedral intermediate, followed by the elimination of methanol.
Table 4: Aminolysis Reaction Examples
| Amine | Product |
|---|---|
| Ammonia (NH₃) | 2-hydroxy-3-phenylpropanamide |
| Methylamine (CH₃NH₂) | N-methyl-2-hydroxy-3-phenylpropanamide |
Reactions Involving the Phenyl Ring and Propanoate Backbone
The phenyl ring and the propanoate backbone also offer sites for chemical modification, although they are generally less reactive than the hydroxyl and ester groups.
Phenyl Ring Reactions: The phenyl group can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, and Friedel-Crafts reactions. masterorganicchemistry.commasterorganicchemistry.com The directing influence of the substituent, a 2-hydroxy-3-(methoxycarbonyl)propyl group, is complex. The alkyl chain is an ortho-, para-director, while the hydroxyl and ester groups can also influence the regioselectivity. For instance, nitration with a mixture of nitric acid and sulfuric acid would be expected to yield a mixture of nitrated products, with the nitro group likely adding to the ortho and para positions of the phenyl ring. masterorganicchemistry.comlibretexts.org
Propanoate Backbone Reactions: The C-H bonds on the propanoate backbone, particularly the benzylic C-H bonds (at the C3 position), can be sites for radical reactions or certain catalyzed functionalizations. It has been reported that Methyl L-3-phenyllactate can serve as a substrate for the amination of the benzylic C-H bonds, with the resulting aminated products being used to prepare β-lactams. sigmaaldrich.comsigmaaldrich.com This indicates that the backbone is not inert and can be targeted for specific derivatizations.
Electrophilic and Nucleophilic Substitution Reactions
The chemical nature of this compound allows it to participate in both electrophilic and nucleophilic substitution reactions.
Electrophilic Aromatic Substitution : The phenyl group is susceptible to electrophilic aromatic substitution. The alkyl substituent on the benzene (B151609) ring is an ortho-, para-director, meaning that incoming electrophiles will preferentially add at the positions ortho and para to the propanoate chain. libretexts.org The presence of an electron-donating group can stabilize the carbocation intermediate formed during the reaction, speeding up the process. libretexts.org Reactions such as nitration, halogenation, and Friedel-Crafts alkylation and acylation can introduce new functional groups onto the aromatic ring, thereby creating a variety of derivatives. libretexts.org The catalyst's role in these reactions is to generate a strong electrophile that attacks the pi electrons of the aromatic ring. libretexts.org
Nucleophilic Substitution : The hydroxyl and ester functionalities are sites for nucleophilic attack. The hydroxyl group can be converted into a better leaving group, for instance, through protonation or conversion to a sulfonate ester, allowing for its displacement by a nucleophile. The carbonyl carbon of the ester is electrophilic and can be attacked by nucleophiles, leading to transesterification or amidation reactions. DCC and azide (B81097) coupling methods are well-established techniques for activating the carboxylic acid-carbonyl group for attack by nucleophiles like amines to form peptide bonds. rsc.org
Cyclic Product Formation (e.g., Pyrimidinones, Oxazolidines)
The functional groups on this compound and its derivatives serve as handles for the construction of heterocyclic systems.
Oxazolidines : The synthesis of oxazolidines often involves the condensation of an amino alcohol with an aldehyde or ketone. nih.gov The derivative, Methyl 3-amino-2-hydroxy-3-phenylpropanoate, which is a β-amino alcohol, is a suitable precursor for forming oxazolidine (B1195125) rings. The reaction proceeds through a hemiaminal intermediate which then cyclizes. nih.gov
Pyrimidinones : Pyrimidinone synthesis can be achieved through various routes, often involving the condensation of a β-dicarbonyl compound (or its equivalent) with a urea (B33335) or thiourea (B124793) derivative. The synthesis of thiazolo[3,2-a]pyrimidine derivatives, for example, has been accomplished by condensing thiazolopyrimidines with aromatic aldehydes in the presence of a base like pyrrolidine. mdpi.com While direct synthesis from this compound is not explicitly detailed, its structural motifs can be found in precursors for such cyclizations.
Synthesis of Advanced Structural Analogues
The core structure of this compound is a valuable scaffold for building more complex molecules with potential applications in various fields of chemical research.
Methyl 3-amino-2-hydroxy-3-phenylpropanoate and its Derivatives
Methyl 3-amino-2-hydroxy-3-phenylpropanoate is a key chiral building block and an important derivative. chembk.comnih.gov This compound contains two stereocenters and is used as a starting material in the synthesis of polypeptides and as a pharmaceutical intermediate. chembk.com One common method for its preparation involves the stereoselective reaction of alanine (B10760859) methyl ester. chembk.com
Methyl 2-hydroxy-3-(4-methylbenzenesulfonamido)-3-phenylpropanoate
This tosylamino-containing analogue is synthesized from methyl cinnamate (B1238496). nih.gov The process involves reacting methyl cinnamate with chloramine-T in a mixture of acetonitrile (B52724) and water, using a hydrotalcite-like catalyst. nih.gov The reaction runs for 24 hours, after which the product is isolated and purified. The resulting diastereomers can be separated using chromatography. nih.gov X-ray diffraction studies confirm its molecular structure and reveal intramolecular π–π interactions between the p-tolyl and phenyl rings. nih.gov
Substituted Phenolic Propanoates from Natural Sources
A wide variety of substituted phenolic compounds exist in nature, many of which are found in plants and essential oils. nih.govencyclopedia.pub These compounds, known for their biological activities, often serve as scaffolds for synthetic modifications. nih.gov Phenolic acids, which are hydroxy or methoxy (B1213986) derivatives of cinnamic acid (3-phenylpropenoic acid), are particularly common. nih.govencyclopedia.pub
Natural products containing a 3-alk(en)yl-substituted phenolic pattern are structurally related to the phenolic constituents of Cashew Nut Shell Liquid (CNSL). scispace.com For example, 5-alkylresorcinols (resorcinolic lipids) are found widely in plants and bacteria and are structurally similar to cardols found in CNSL. scispace.com The structural similarity implies that abundant natural phenols from sources like CNSL could be used as starting materials for the semisynthesis of more complex, naturally occurring phenolic propanoate analogues. scispace.com
Compound Information
Applications As a Chiral Synthon in Complex Molecule Synthesis
Role in Pharmaceutical Intermediate Synthesis
The precise three-dimensional structure of Methyl 2-hydroxy-3-phenylpropanoate makes it a valuable starting point for creating key pharmaceutical intermediates.
The anti-cancer agent Taxol (Paclitaxel) and its analogue Docetaxel are renowned for their complex structures, which include a vital C-13 phenylisoserine (B1258129) side chain. The synthesis of this side chain and its analogues often relies on chiral precursors. While direct synthesis from this compound is not the most common route, the synthesis of a critical analogue, (2R,3S)-(-)-N-Benzoyl-3-phenylisoserine methyl ester, highlights the utility of this structural backbone.
A chemoenzymatic approach can be used to produce enantiomerically pure (2R,3S)- and (2S,3R)-enantiomers of trans-β-phenylglycidic esters, which serve as precursors. nih.gov A key intermediate in one patented synthesis is (2R,3S)-(+)-Methyl 3-azido-2-hydroxy-3-phenylpropionate , a close analogue of the title compound. nih.gov This azido-analogue is then converted to the final Taxol side chain.
The process involves several key transformations, starting from a bromo-derivative, which is then converted to the azido-intermediate.
| Step | Reactant | Reagents | Product | Yield |
|---|---|---|---|---|
| 1 | (2R,3R)-(-)-Methyl 3-bromo-2-hydroxy-3-phenylpropionate | Sodium azide (B81097), DMF | (2R,3S)-(+)-Methyl 3-azido-2-hydroxy-3-phenylpropionate | 80% |
| 2 | (2R,3S)-(+)-Methyl 3-azido-2-hydroxy-3-phenylpropionate | Benzoyl chloride, DMAP | (2R,3S)-(+)-Methyl 3-azido-2-benzoxy-3-phenylpropionate | - |
| 3 | (2R,3S)-(+)-Methyl 3-azido-2-benzoxy-3-phenylpropionate | 10% Pd/C, H₂ | (2R,3S)-(-)-N-Benzoyl-3-phenylisoserine methyl ester | 74% |
This synthetic pathway demonstrates how a molecule with the core structure of this compound can be effectively utilized to construct the highly functionalized side chain essential for the activity of one of the most important anti-cancer drugs. nih.gov
Beta-blockers are a class of drugs used to manage cardiovascular conditions. Landiolol is an ultra-short-acting, cardioselective beta-blocker. researchgate.net Its synthesis, however, does not start from this compound. Instead, the synthesis of Landiolol begins with 3-(4-hydroxyphenyl)propionic acid . nih.gov
The key steps in a documented synthesis of Landiolol are:
Esterification : 3-(4-hydroxyphenyl)propionic acid is esterified with (S)-(+)-2,2-dimethyl-1,3-dioxolane-4-methanol (also known as (S)-(+)-solketal) or a related chlorinated derivative. nih.govsigmaaldrich.com This forms an intermediate like (S)-(2,2-dimethyl-1,3-dioxolan-4-yl)methyl 3-(4-hydroxyphenyl)propanoate. researchgate.netsigmaaldrich.com
Etherification : The phenolic hydroxyl group of this intermediate is then reacted with a chiral epoxide, such as (S)-epibromohydrin or epichlorohydrin, to introduce the glycidyl (B131873) ether side chain. researchgate.netnih.gov
Ring Opening : The final step involves the nucleophilic ring-opening of the epoxide by an amine, specifically 2-(morpholine-4-carboxamido)ethanamine, to yield Landiolol. researchgate.net
Therefore, while the structure of Landiolol contains a phenylpropanoate moiety, its precursor is a para-hydroxyphenyl derivative, differing from the α-hydroxy position in this compound.
Based on the available research, there is no direct evidence to support the use of this compound as a building block for hydroxyethylamine dipeptide isosteres. The synthesis of these isosteres, which are important pharmacophores in protease inhibitors, typically proceeds through other established synthetic routes. For example, the synthesis of a Gln-Phe hydroxyethylene dipeptide isostere has been reported as a precursor for potential inhibitors of Botulinum neurotoxin B metalloprotease, but this synthesis does not utilize a phenylpropanoate starting material. nih.gov
There is no scientific literature found to substantiate the use of this compound in the synthesis of Norstatine or its derivatives. Norstatine, an analogue of statine (B554654), is a component of some protease inhibitors. The synthesis of statine and its analogues has been accomplished through various routes, often starting from amino acids like leucine (B10760876) or employing chiral acetate (B1210297) enolates, but not from phenylpropanoate precursors. nih.govresearchgate.net
Utility in Agrochemical Development
The search for new, effective, and environmentally safer herbicides is a continuous effort in agrochemical research. Natural compounds and their synthetic analogues are a promising area of investigation.
Recent studies have identified This compound as a compound with significant phytotoxic activity. nih.gov Its herbicidal potential has been evaluated against several weed species, demonstrating its ability to inhibit plant growth effectively.
Research has shown that this compound can suppress root elongation in both radish and common rice paddy weeds. nih.gov The efficacy of this suppression was found to be comparable to that of glyphosate, a widely used broad-spectrum herbicide. nih.gov The proposed mechanism of action involves the disruption of crucial plant physiological processes, including the accumulation of reactive oxygen species (ROS) and interference with auxin signaling. nih.gov
| Target Weed | Observed Effect | Potency Comparison | Proposed Mechanism |
|---|---|---|---|
| Radish | Root Elongation Suppression | Comparable to Glyphosate | ROS Accumulation, Auxin Signaling Disruption |
| Rice Paddy Weeds | Root Elongation Suppression | Comparable to Glyphosate | ROS Accumulation, Auxin Signaling Disruption |
These findings position this compound as a lead compound for the development of new herbicide analogues, offering a potentially more sustainable option for weed management. nih.gov
Contributions to Natural Product Total Synthesis
One notable application of (S)-Methyl 2-hydroxy-3-phenylpropanoate is in the synthetic efforts towards the marine natural product (-)-Zampanolide . While detailed reaction schemes from readily available literature are scarce, its inclusion in the experimental section of doctoral theses focused on the synthesis of Zampanolide and its analogues strongly suggests its role as a key starting material. vu.nl The synthesis of such complex macrolides often involves the coupling of several intricate fragments, and it is plausible that this compound serves as a precursor to one of the chiral fragments, contributing its inherent (S)-stereocenter to the final structure.
Similarly, this chiral ester has been implicated in the synthesis of pyrido[4,3-b]carbazole alkaloids . tu-dortmund.de These nitrogen-containing heterocyclic compounds often exhibit significant biological activity, making their synthesis a target for organic chemists. The incorporation of this compound in these synthetic routes likely serves to introduce a specific stereochemistry that is crucial for the bioactivity of the final alkaloid. A doctoral thesis on the development of metal-free methodologies for synthesizing biologically relevant compounds lists (S)-methyl-2-hydroxy-3-phenylpropanoate in its experimental section, indicating its use as a reactant in the formation of a more complex chiral molecule. tu-dortmund.de
The general strategy for employing this compound in total synthesis involves leveraging its hydroxyl and ester functionalities for further chemical transformations. The hydroxyl group can be protected and deprotected as needed, or it can be used as a handle for introducing other functional groups. The ester group, on the other hand, can be hydrolyzed to the corresponding carboxylic acid or reduced to an alcohol, providing a versatile anchor for chain elongation and fragment coupling.
Versatility in Materials Science Research
The application of this compound extends beyond the synthesis of discrete molecules into the realm of materials science, particularly in the development of specialty polymers. Its structure, containing both a hydroxyl and an ester group, allows it to be used as a monomer in polymerization reactions, leading to the formation of chiral polymers with potentially unique properties.
While the field is still developing, research has pointed towards the use of this compound and its derivatives as monomers for creating biodegradable polyesters . The presence of the ester linkage in the polymer backbone allows for hydrolytic or enzymatic degradation, making these materials potentially more environmentally friendly alternatives to conventional plastics. The chiral nature of the monomer can also impart specific properties to the resulting polymer, such as altered crystallinity, degradation rates, and mechanical strength.
A comparative analysis of this compound with its dihydroxy analogue, methyl (2S,3R)-2,3-dihydroxy-3-phenylpropanoate, highlights its potential as a monomer for specialty polymers. researchgate.net While the dihydroxy analogue offers more functional groups for cross-linking, the simpler structure of this compound can be advantageous in creating linear polymers with tailored properties.
The synthesis of polymers from this compound can be achieved through various polymerization techniques, such as polycondensation. The properties of the resulting polymers would be highly dependent on factors like molecular weight, polydispersity, and tacticity (the stereochemical arrangement of the monomer units).
Below is a hypothetical data table illustrating the potential properties of a polymer derived from this compound, based on general principles of polymer chemistry. It is important to note that specific experimental data from dedicated studies on the polymerization of this monomer is not yet widely available in the public domain.
| Property | Potential Value/Characteristic | Significance |
| Monomer | This compound | Chiral, contains hydroxyl and ester groups |
| Polymer Type | Polyester | Potentially biodegradable |
| Chirality | Chiral polymer | May influence physical and biological properties |
| Glass Transition Temp. (Tg) | Moderate | Affects the material's flexibility and processing temperature |
| Mechanical Strength | Variable (dependent on MW) | Determines potential applications (e.g., films, fibers) |
| Biodegradability | Expected | Environmentally friendly attribute |
Further research in this area is needed to fully explore the potential of this compound as a versatile monomer in materials science. The development of efficient polymerization methods and the characterization of the resulting polymers will be crucial in unlocking their potential applications in fields such as biomedical devices, drug delivery systems, and sustainable packaging.
Biochemical and Biological Research Investigations
Exploration of Biological Activity and Molecular Interactions
Research into the direct biological activities of Methyl 2-hydroxy-3-phenylpropanoate is still developing. However, studies on closely related compounds provide significant insights into its potential molecular interactions and effects on cellular functions.
Enzyme and Receptor Binding Studies
Direct enzyme and receptor binding studies specifically for this compound are not extensively documented in publicly available research. However, research on structurally similar molecules offers valuable insights. For instance, a related compound, Methyl 2-[3-(4-hydroxyphenyl)prop-2-enoylamino]-3-phenylpropanoate , has been investigated for its interaction with key signaling pathways. This compound was found to inhibit the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway. The study demonstrated that this molecule could inhibit the expression of a firefly luciferase gene driven by an NF-κB response element, clearly indicating a modulatory role on this specific transcriptional pathway.
Modulation of Cellular Processes
The modulation of cellular processes, particularly those related to inflammation, has been a key area of investigation for compounds structurally related to this compound. In studies involving monocyte and macrophage-like cells (THP-1 and PBMCs), the related compound Methyl 2-[3-(4-hydroxyphenyl)prop-2-enoylamino]-3-phenylpropanoate demonstrated a potent ability to inhibit the production of several key inflammatory cytokines. This inhibition was observed in cells stimulated with lipopolysaccharide (LPS), a potent inflammatory agent. The findings highlight the potential for phenylpropanoate structures to interfere with inflammatory cascades.
Table 1: Inhibition of Inflammatory Cytokines by a Related Phenylpropanoate Compound
| Cytokine | Cell Line | Effect |
| Interleukin-6 (IL-6) | LPS-stimulated THP-1 & PBMCs | Significant inhibition |
| Interleukin-8 (IL-8) | LPS-stimulated THP-1 & PBMCs | Significant inhibition |
| Interleukin-1β (IL-1β) | LPS-stimulated THP-1 & PBMCs | Significant inhibition |
| Tumor Necrosis Factor-α (TNF-α) | LPS-stimulated THP-1 & PBMCs | Significant inhibition |
Involvement in Metabolic and Catabolic Pathways
This compound and its parent acid, 3-phenyllactic acid, are involved in the metabolism of aromatic compounds, particularly in microorganisms. Their formation is closely linked to the metabolic pathways of the amino acid phenylalanine.
Phenylpropionate Catabolism in Microorganisms
The catabolism of phenylpropionate and its derivatives is a well-studied process in various bacteria. In microorganisms like Escherichia coli, phenylpropionic acid can be utilized as a sole source of carbon. The pathway involves the conversion of the initial substrate into dihydroxylated intermediates, which then undergo ring fission to yield central metabolites like succinate (B1194679) and pyruvate.
Specifically, the unesterified form, 3-phenyllactic acid (PLA), is known to be a metabolic product in many Lactic Acid Bacteria (LAB), including species of Lactobacillus, Leuconostoc, and Enterococcus. medcraveonline.com The biosynthesis in these organisms typically involves a two-step process starting from phenylalanine. frontiersin.org Furthermore, the (S)-enantiomer of this compound has been reported to be present in the plant pathogenic bacterium Pseudomonas syringae, suggesting a role for this compound within the metabolic network of this organism. nih.gov
Role in Amino Acid Metabolism Pathways
The metabolic origin of this compound is directly tied to amino acid metabolism, specifically that of L-phenylalanine. Research has demonstrated the direct conversion of L-phenylalanine into (S)-2-Hydroxy-3-phenylpropanoic acid (the parent acid of the methyl ester) through a stereospecific reaction. researchgate.net
In many lactic acid bacteria, the synthesis of 3-phenyllactic acid is initiated by the enzyme aromatic amino acid transferase (AAT). frontiersin.org This enzyme catalyzes the transamination of phenylalanine to form phenylpyruvic acid. Subsequently, phenylpyruvic acid is reduced by a dehydrogenase enzyme to yield 3-phenyllactic acid. frontiersin.org This pathway represents a key route for the catabolism of phenylalanine in these microorganisms. frontiersin.org
Antimicrobial Activity Assessments
The antimicrobial properties of 3-phenyllactic acid (PLA), the carboxylic acid form of this compound, have been extensively studied. PLA exhibits a broad spectrum of activity against both bacteria and fungi. medcraveonline.comfrontiersin.org This activity is a significant reason for the interest in PLA-producing lactic acid bacteria as biopreservatives in food. frontiersin.org
The antimicrobial action of PLA is multifaceted, with proposed mechanisms including the disruption of cell membranes and the intercalation with DNA. frontiersin.org It has shown efficacy against a range of pathogenic bacteria and spoilage fungi. nih.govfrontiersin.org While direct studies on the methyl ester are less common, research on derivatives of closely related structures, such as 3-hydroxy-2-methylene-3-phenylpropionic acid, has also reported potent antibacterial and antifungal activities, suggesting that the core phenylpropanoate scaffold is a promising lead for antimicrobial development. nih.gov
Table 2: Documented Antimicrobial Activity of 3-Phenyllactic Acid (PLA)
| Target Organism Type | Examples of Susceptible Species | Reference |
| Bacteria | Listeria monocytogenes, Staphylococcus aureus, Salmonella enterica, Escherichia coli O157:H7, Enterococcus faecalis, Aggregatibacter actinomycetemcomitans | frontiersin.org |
| Fungi | Aspergillus niger, Penicillium sp., Cladosporium sp., Candida sp., Rhodotorula sp., Fusarium sp. | nih.govfrontiersin.org |
Advanced Analytical and Spectroscopic Characterization for Research
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
High-Resolution NMR spectroscopy is an indispensable tool for the structural elucidation of Methyl 2-hydroxy-3-phenylpropanoate, providing precise information about the chemical environment of each nucleus.
Stereochemical Assignment through 1D and 2D NMR
One-dimensional (1D) NMR spectra, such as ¹H and ¹³C NMR, offer primary structural information. The ¹H NMR spectrum reveals the number of different types of protons, their chemical environment, and their proximity to other protons through spin-spin coupling. For this compound, the protons on the chiral center (H-2) and the adjacent methylene (B1212753) group (H-3) are of particular interest. The benzylic protons (H-3) are diastereotopic due to the adjacent chiral center and are expected to appear as a pair of distinct signals, each showing coupling to the methine proton (H-2).
Predicted ¹H NMR Spectral Data for (S)-Methyl 2-hydroxy-3-phenylpropanoate:
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
|---|---|---|---|
| 7.36-7.20 | multiplet | - | 5H, Aromatic (C₆H₅) |
| 4.47 | double doublet | 5, 7 | 1H, CH-OH (H-2) |
| 3.78 | singlet | - | 3H, OCH₃ |
| 3.14 | double doublet | 5, 14 | 1H, CH₂ (one of H-3) |
| 2.97 | double doublet | 7, 14 | 1H, CH₂ (one of H-3) |
Note: This is a predicted spectrum; actual values may vary. The hydroxyl proton signal (OH) is often a broad singlet and its chemical shift is dependent on concentration and solvent.
Two-dimensional (2D) NMR experiments are crucial for definitive assignments and stereochemical analysis.
COSY (Correlation Spectroscopy) establishes proton-proton (¹H-¹H) coupling networks. For this compound, a cross-peak between the H-2 proton and the two diastereotopic H-3 protons would confirm their connectivity.
HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded protons and carbons (¹H-¹³C). This experiment would unambiguously assign the ¹³C signals for C-2, C-3, and the methoxy (B1213986) carbon by correlating them to their attached protons.
NOESY (Nuclear Overhauser Effect Spectroscopy) identifies protons that are close in space, providing critical information about the molecule's preferred conformation and relative stereochemistry. huji.ac.il Correlations between the H-2 proton and specific protons on the phenyl ring can help define the spatial arrangement around the chiral center.
Expected 2D NMR Correlations for this compound:
| Experiment | Proton Signal | Correlated Signal(s) | Information Gained |
|---|---|---|---|
| COSY | H-2 (methine) | H-3a, H-3b (methylene) | Confirms H-2/H-3 connectivity |
| HSQC | H-2 | C-2 | Assigns C-2 chemical shift |
| H-3a, H-3b | C-3 | Assigns C-3 chemical shift | |
| OCH₃ | OCH₃ Carbon | Assigns methoxy carbon shift | |
| HMBC | OCH₃ protons | C-1 (carbonyl) | Confirms ester structure |
| H-2 | C-1, C-3, Aromatic C | Confirms connectivity around chiral center | |
| H-3a, H-3b | C-2, Aromatic C | Confirms benzylic position |
| NOESY | H-2 | H-3a, H-3b, ortho-Aromatic H | Provides through-space proximity for conformational analysis |
Mass Spectrometry (MS) Techniques
Mass spectrometry provides information about the molecular weight and elemental composition of a compound and offers structural insights through the analysis of its fragmentation patterns.
High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS)
HR-ESI-MS is a soft ionization technique that typically generates protonated molecules [M+H]⁺ or other adducts like [M+Na]⁺. Its high mass accuracy allows for the determination of the elemental formula of the parent ion, confirming the molecular formula C₁₀H₁₂O₃. The calculated exact mass for the protonated molecule [C₁₀H₁₃O₃]⁺ is 181.0865, which serves as a key confirmation parameter. Fragmentation induced in the mass spectrometer (MS/MS) can provide further structural details. Common fragmentation pathways for this molecule under ESI conditions would likely involve the neutral loss of water (H₂O) or methanol (CH₃OH).
Predicted HR-ESI-MS Data for this compound:
| Ion | Calculated Exact Mass | Proposed Neutral Loss |
|---|---|---|
| [C₁₀H₁₂O₃+H]⁺ | 181.0865 | - |
| [C₁₀H₁₂O₃+Na]⁺ | 203.0684 | - |
| [C₁₀H₁₁O₂]⁺ | 163.0759 | H₂O (from [M+H]⁺) |
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Analysis
GC-MS combines the separation of volatile compounds by gas chromatography with detection by mass spectrometry. The electron ionization (EI) used in most GC-MS systems is a high-energy process that causes extensive and reproducible fragmentation. docbrown.info The resulting mass spectrum serves as a molecular fingerprint. For this compound (MW = 180.20), the molecular ion peak [M]⁺ at m/z 180 may be observed, but often it is weak or absent. The fragmentation pattern is highly informative. nih.gov
Key Fragments in the EI Mass Spectrum of this compound:
| m/z | Proposed Fragment Ion | Formula | Notes |
|---|---|---|---|
| 180 | [C₁₀H₁₂O₃]⁺ | Molecular Ion | Parent molecule minus one electron. |
| 162 | [C₁₀H₁₀O₂]⁺ | [M - H₂O]⁺ | Loss of a water molecule. nih.gov |
| 121 | [C₈H₉O]⁺ | [M - COOCH₃]⁺ | Loss of the methoxycarbonyl radical. nih.gov |
The most prominent peak (base peak) at m/z 91 is characteristic of compounds containing a benzyl group. It is formed by cleavage of the bond between C-2 and C-3, followed by rearrangement to the stable tropylium cation.
X-ray Crystallography for Absolute Configuration Determination
X-ray crystallography is the most powerful and definitive method for determining the three-dimensional structure of a molecule, including its absolute configuration. ichemical.com This technique relies on analyzing the diffraction pattern of X-rays passing through a single, well-ordered crystal of a compound. researchgate.net
For an enantiomerically pure sample of this compound, the process would involve:
Crystallization: Growing a single crystal of sufficient size and quality. This can be a challenging step, as the compound is a liquid or low-melting solid at room temperature. sigmaaldrich.com Derivatization might be necessary to obtain a suitable crystalline solid.
Data Collection: Irradiating the crystal with X-rays and collecting the diffraction data.
Structure Solution and Refinement: Solving the electron density map to determine the positions of all atoms in the unit cell. For light-atom molecules, the use of anomalous dispersion, often with copper radiation, allows for the determination of the absolute stereochemistry. The Flack parameter is calculated during refinement; a value close to zero for a given stereochemical model confirms that the assignment is correct.
While X-ray crystallography provides an unambiguous assignment of absolute configuration, no public crystal structure data for this compound is currently available in the searched literature.
Chiral Chromatography for Enantiomeric Purity Evaluation
Chiral chromatography is the cornerstone technique for separating enantiomers and determining the enantiomeric purity (or enantiomeric excess, ee) of a chiral sample. csfarmacie.cz The separation is achieved by using a chiral stationary phase (CSP) that interacts diastereomerically with the two enantiomers, leading to different retention times. chiralpedia.com This technique can be performed using both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC).
The evaluation of enantiomeric purity is critical in asymmetric synthesis to quantify the success of a stereoselective reaction. nih.gov The enantiomers of this compound can be resolved on various types of CSPs. The choice of CSP depends on the functional groups present in the analyte—in this case, a hydroxyl group, an ester, and a phenyl ring.
Common Chiral Stationary Phases for Separation of Hydroxy Esters:
| CSP Type | Principle of Separation | Typical Mobile Phase (HPLC) |
|---|---|---|
| Polysaccharide-based (e.g., cellulose or amylose derivatives) | Formation of transient diastereomeric complexes involving hydrogen bonding, dipole-dipole, and π-π interactions. | Normal Phase (e.g., Hexane/Isopropanol) or Reversed Phase. |
| Cyclodextrin-based | Inclusion complexation where the analyte fits into the chiral cavity of the cyclodextrin. | Reversed Phase (e.g., Acetonitrile (B52724)/Water or Methanol/Buffer). |
| Pirkle-type (π-acid/π-base) | π-π interactions, hydrogen bonding, and dipole-dipole interactions between the analyte and the CSP. | Normal Phase (e.g., Hexane/Ethanol). |
In a typical analysis, a racemic standard is first injected to determine the retention times of both the (R)- and (S)-enantiomers and to calculate the resolution factor (Rs). A resolution value of >1.5 indicates baseline separation. Subsequently, the enantiomerically enriched sample is analyzed under the same conditions. The enantiomeric excess is calculated from the integrated peak areas of the two enantiomers. For GC analysis, derivatization of the hydroxyl group is sometimes performed to improve volatility and separation. gcms.cz
Electronic Circular Dichroism (ECD) Spectroscopy
Electronic Circular Dichroism (ECD) spectroscopy is a powerful chiroptical technique used to investigate the stereochemical properties of chiral molecules like this compound. This method relies on the differential absorption of left and right circularly polarized light, which provides crucial information for assigning the absolute configuration of enantiomers.
In the study of natural products, ECD is instrumental for stereochemical elucidation. Research on phytotoxic metabolites from the fungus Diaporthella cryptica led to the isolation of a compound named crypticin A, identified as the (R)-enantiomer of this compound. Its absolute configuration was determined by comparing its experimental ECD spectrum with that of a known related compound, papuline. Papuline is the methyl ester of (-)(S)-phenyllactic acid. This comparative analysis is a common and effective strategy in stereochemical assignments, as enantiomers exhibit nearly mirror-image ECD spectra.
The process often involves comparing the experimental ECD data with spectra calculated using time-dependent density functional theory (TDDFT). This computational approach provides theoretical spectra for different possible stereoisomers, and the absolute configuration is assigned by matching the experimental spectrum to the best-fitting calculated spectrum.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a fundamental analytical technique for identifying the various functional groups present in a molecule. By measuring the absorption of infrared radiation, which excites molecular vibrations, an IR spectrum provides a unique fingerprint of the compound. For this compound, the IR spectrum reveals characteristic absorption bands corresponding to its hydroxyl, ester carbonyl, and phenyl functional groups. nih.gov
The key vibrational modes and their expected absorption regions are detailed below:
O-H Stretching: The hydroxyl (-OH) group gives rise to a strong and typically broad absorption band in the region of 3500-3200 cm⁻¹. orgchemboulder.com The broadness of this peak is a result of intermolecular hydrogen bonding.
C-H Stretching (sp³ and sp²): Aliphatic C-H stretching from the methyl and methylene groups appears in the 3000-2850 cm⁻¹ range. orgchemboulder.com Aromatic C-H stretching from the phenyl ring is observed at slightly higher wavenumbers, typically between 3100-3000 cm⁻¹. vscht.cz
C=O Stretching: The carbonyl (C=O) group of the ester is one of the most prominent features in the spectrum, showing a strong, sharp absorption band in the range of 1750-1735 cm⁻¹. orgchemboulder.com
C=C Stretching: The stretching vibrations of the carbon-carbon double bonds within the aromatic phenyl ring produce characteristic bands in the 1600-1450 cm⁻¹ region. researchgate.net
C-O Stretching: The spectrum also contains C-O stretching vibrations from the ester and alcohol groups, which typically appear in the 1320-1000 cm⁻¹ range. orgchemboulder.com
The combination of these specific absorption bands provides definitive evidence for the presence of the key functional groups within the molecular structure of this compound.
Table 1. Characteristic IR Absorption Bands for this compound
| Functional Group | Type of Vibration | Expected Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| Hydroxyl (-OH) | O-H Stretch, H-bonded | 3500–3200 | Strong, Broad |
| Phenyl (Aromatic) | =C-H Stretch | 3100–3000 | Medium |
| Alkyl (-CH₃, -CH₂-) | -C-H Stretch | 3000–2850 | Medium |
| Ester (-COOCH₃) | C=O Stretch | 1750–1735 | Strong |
| Phenyl (Aromatic) | C=C Stretch (in-ring) | 1600–1450 | Medium to Weak |
| Ester, Alcohol | C-O Stretch | 1320–1000 | Strong |
Computational Chemistry and Theoretical Modeling
Quantum Chemical Calculations (e.g., DFT Methods)researchgate.netumsystem.edu
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental to understanding the intrinsic properties of Methyl 2-hydroxy-3-phenylpropanoate. researchgate.netumsystem.edu DFT methods have become a standard for their balance of accuracy and computational cost in studying the electronic structure of molecules. umsystem.edu These calculations treat the electron density as the fundamental variable, providing a robust framework for investigating molecular properties. umsystem.edu
The first step in the computational analysis of this compound is typically geometry optimization. This process determines the lowest energy arrangement of the atoms in three-dimensional space, corresponding to the most stable conformation of the molecule. DFT methods, such as B3LYP combined with a suitable basis set like 6-311G(d,p), are commonly used for this purpose. researchgate.netresearchgate.net The optimization yields crucial data on bond lengths, bond angles, and dihedral angles.
Following optimization, an electronic structure analysis can be performed. This includes the calculation of the distribution of electron density, which is key to understanding the molecule's reactivity. The analysis of frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), provides information about the molecule's ability to donate or accept electrons. A smaller HOMO-LUMO gap generally indicates higher chemical reactivity. scienceopen.com Furthermore, the molecular electrostatic potential (MEP) surface can be mapped to identify the electron-rich and electron-poor regions of the molecule, which are susceptible to electrophilic and nucleophilic attack, respectively. scienceopen.com
| Parameter | Value (eV) |
|---|---|
| HOMO Energy | -6.270 |
| LUMO Energy | -2.201 |
| HOMO-LUMO Gap | 4.069 |
| Ionization Potential (IP) | 6.270 |
| Electron Affinity (EA) | 2.201 |
| Electronegativity (χ) | 4.236 |
| Chemical Hardness (η) | 2.035 |
| Chemical Softness (S) | 0.246 |
Computational methods are extensively used to predict spectroscopic properties, which can then be compared with experimental data for validation of the computational model. For this compound, the prediction of NMR and IR spectra is of particular interest.
The Gauge-Including Atomic Orbital (GIAO) method is a common approach for calculating NMR chemical shifts. researchgate.net Theoretical 1H-NMR and 13C-NMR isotropic shift values can be computed and correlated with experimental spectra to confirm the molecular structure. researchgate.net For this compound, a predicted 13C NMR spectrum is available in the NP-MRD database. np-mrd.org
Similarly, theoretical IR spectra can be calculated using DFT methods. The vibrational frequencies and their corresponding intensities are determined from the second derivatives of the energy with respect to the atomic displacements. nih.gov These calculated frequencies are often scaled to account for anharmonicity and other systematic errors in the computational method. nih.gov The veda4f program is one such tool used for the theoretical definition of IR data. researchgate.net A comparison of the computed and experimental IR spectra can aid in the assignment of vibrational modes to specific functional groups within the molecule. researchgate.net
| Atom | Chemical Shift (ppm) |
|---|---|
| C1' | 138.5 |
| C2', C6' | 130.1 |
| C3', C5' | 129.2 |
| C4' | 127.2 |
| C2 | 72.9 |
| C3 | 42.3 |
| C=O | 174.9 |
| O-CH3 | 52.8 |
Molecular Dynamics Simulations for Conformation and Interactions
Molecular Dynamics (MD) simulations provide a means to study the time-dependent behavior of this compound, including its conformational changes and interactions with its environment. nih.gov In an MD simulation, the classical equations of motion are solved for all atoms in the system, which can include the molecule of interest and surrounding solvent molecules or a biological receptor. nih.gov
These simulations can reveal the preferred conformations of this compound in different solvents and how it interacts with other molecules through noncovalent interactions such as hydrogen bonds, van der Waals forces, and π-π stacking. nih.gov Understanding these interactions is crucial for predicting the molecule's solubility, transport properties, and potential biological activity. For instance, MD simulations can be used to study the stability of a ligand-protein complex, providing insights into the binding mode and affinity. researchgate.net While specific MD simulation studies on this compound were not identified in the provided search results, the methodology is widely applied in drug discovery and materials science to characterize molecular interactions at an atomistic level. nih.govresearchgate.net
Prediction of Reactivity and Selectivity in Catalytic Systemsmdpi.com
Computational chemistry plays a vital role in predicting the reactivity and selectivity of molecules in catalytic reactions. mdpi.com DFT calculations can be used to model the reaction pathways of the synthesis or transformation of this compound. By calculating the energies of reactants, transition states, and products, the activation barriers and reaction energies for different possible pathways can be determined. nih.gov
This information allows for the prediction of the most favorable reaction mechanism and the expected product distribution. For example, in a catalytic hydrogenation reaction, computational models can help in designing a catalyst that selectively produces a desired stereoisomer of this compound. mdpi.com A study on the reaction mechanism of phenylethanolamine N-methyltransferase using DFT demonstrates how these methods can be applied to understand enzyme-catalyzed reactions involving similar structural motifs. nih.gov While a specific predictive study for a catalytic system involving this compound is not detailed in the search results, the principles of computational catalysis provide a framework for such investigations. mdpi.com
Structure–Activity Relationship (SAR) Studies through Computational Means
Structure-Activity Relationship (SAR) studies aim to correlate the chemical structure of a series of compounds with their biological activity. Computational methods are extensively used in SAR to develop predictive models and to understand the molecular features that are important for activity. nih.gov
For derivatives of this compound, computational SAR studies could involve techniques like Quantitative Structure-Activity Relationship (QSAR) and molecular docking. In a QSAR study, various molecular descriptors (e.g., steric, electronic, and hydrophobic properties) are calculated for a set of molecules and a mathematical model is built to relate these descriptors to the observed biological activity. nih.gov This model can then be used to predict the activity of new, unsynthesized derivatives.
Future Research Directions and Emerging Opportunities
Development of Novel Green Chemistry Synthetic Routes
The chemical industry's shift towards environmentally benign processes necessitates the development of green synthetic routes for valuable compounds like Methyl 2-hydroxy-3-phenylpropanoate. Traditional synthesis methods often rely on harsh reagents and generate significant waste. Future research will focus on creating more sustainable alternatives.
Biocatalysis stands out as a highly promising approach. nih.gov The use of enzymes, such as lipases, offers high stereoselectivity under mild reaction conditions, which is crucial for producing enantiomerically pure forms of the compound. nih.gov Research into immobilizing these enzymes on novel supports can enhance their stability and reusability, further improving the green credentials of the process. nih.gov Another avenue of exploration is the use of solvent-free reaction conditions, such as grinding, which has been shown to be effective for similar α-hydroxyphosphonates and could be adapted for this ester. researchgate.net
| Synthetic Approach | Potential Advantages | Key Research Focus |
| Biocatalysis | High stereoselectivity, mild reaction conditions, reduced waste. nih.gov | Enzyme discovery and engineering, immobilization techniques, use of ionic liquids for stabilization. nih.gov |
| Solvent-Free Synthesis | Elimination of hazardous solvents, simplified workup, energy efficiency. researchgate.net | Catalyst development (e.g., piperazine), optimization of reaction parameters (e.g., grinding time). researchgate.net |
| Renewable Feedstocks | Reduced reliance on fossil fuels, potential for lower cost. acs.org | Fermentation processes to produce phenyllactic acid as a precursor. acs.org |
Exploration of Untapped Biological Applications and Mechanisms
The parent compound, phenyllactic acid, exhibits a broad spectrum of antimicrobial activity against various bacteria and fungi. medcraveonline.comnih.govnih.gov This suggests that this compound and its derivatives could possess significant, yet unexplored, biological activities. Future research should systematically investigate these potential applications and elucidate the underlying mechanisms of action.
Initial studies have pointed towards the potential of phenyllactic acid derivatives in inhibiting biofilm formation, a key factor in persistent infections. nih.gov Further investigation into the anti-biofilm properties of this compound against a wider range of pathogenic microorganisms is warranted. nih.gov Moreover, understanding how these compounds interact with microbial cell membranes or interfere with cellular processes like DNA intercalation could open doors to the development of new antimicrobial agents. nih.gov The compound's structural similarity to other biologically active molecules also suggests potential applications as a chiral building block in the synthesis of novel pharmaceuticals. medcraveonline.com
| Potential Application | Rationale | Research Direction |
| Antimicrobial Agent | Known activity of the parent acid against bacteria and fungi. medcraveonline.comnih.gov | Broad-spectrum screening, mechanism of action studies (e.g., cell membrane disruption, DNA intercalation). nih.gov |
| Anti-biofilm Agent | Observed activity in related compounds. nih.gov | Efficacy testing against various biofilm-forming pathogens. nih.gov |
| Pharmaceutical Intermediate | Chiral structure is a valuable feature in drug design. medcraveonline.com | Use as a starting material for the synthesis of novel therapeutic agents. |
Integration with Machine Learning for Reaction Prediction and Optimization
| Machine Learning Application | Potential Impact | Key Technologies |
| Reaction Outcome Prediction | Accelerated optimization of reaction conditions, higher yields and selectivity. eurekalert.orgchemeurope.com | Graph Neural Networks (GNNs), Transformers, sequence-to-sequence models. chemcopilot.comdeepchem.io |
| Retrosynthesis Planning | Design of more efficient and novel synthetic routes. engineering.org.cnmit.edu | AI-assisted retrosynthesis models, large language models (LLMs). arxiv.orgarxiv.org |
| Process Optimization | Reduced experimental effort, cost savings, and faster development cycles. beilstein-journals.orgdeepchem.io | Self-driving chemistry labs integrating ML with robotic platforms. beilstein-journals.org |
Advanced Material Science Applications (e.g., Polymer Synthesis)
The presence of both a hydroxyl and an ester group makes this compound an attractive monomer for the synthesis of novel biodegradable polymers. Its parent acid, phenyllactic acid, can be polymerized to form poly(phenyllactic acid), which exhibits interesting properties due to its aromatic side chain. medcraveonline.comresearchgate.net The methyl ester provides a reactive site for polymerization reactions.
Future research in this area will likely focus on the ring-opening polymerization of the corresponding lactone or polycondensation reactions to create new polyesters. acs.orgacs.org These polymers could have unique thermal and mechanical properties compared to existing biodegradable plastics like polylactic acid (PLA). acs.orgnih.gov The incorporation of the phenyl group is expected to enhance properties such as ultraviolet absorption and thermostability. medcraveonline.com Furthermore, the hydroxyl group offers a site for further functionalization, allowing for the creation of polymers with tailored properties for specific applications, such as in drug delivery or as functional coatings. acs.orgnih.gov
| Polymer Type | Potential Properties | Research Focus |
| Homopolymers | Enhanced thermal stability, UV absorption, and unique mechanical properties. medcraveonline.comacs.org | Ring-opening polymerization of the corresponding lactone, melt polymerization conditions. acs.orgacs.org |
| Copolymers | Tunable degradation rates, hydrophilicity, and mechanical strength. tandfonline.com | Copolymerization with other monomers like lactide, caprolactone, or ethylene (B1197577) glycol. nih.govtandfonline.com |
| Functional Polymers | Polymers with pendant functional groups for drug attachment or other applications. acs.orgnih.gov | Chemical modification of the hydroxyl group before or after polymerization. nih.gov |
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
